1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a distinctive structure that combines a pyrazole moiety with a trifluoromethyl-substituted pyridine, which enhances its biological activity and chemical stability. The presence of the trifluoromethyl group is particularly notable as it can influence the lipophilicity and metabolic stability of the compound.
The compound is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The trifluoromethyl group is a common feature in many pharmaceutical agents, contributing to their efficacy and selectivity. The synthesis and application of such compounds have been explored in various studies, highlighting their importance in drug development .
The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine can be achieved through several methods:
These methods provide flexibility in modifying the compound's structure for specific applications.
The molecular structure of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine can be represented as follows:
The structure consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) linked to a pyridine ring substituted with a trifluoromethyl group at the 5-position. This configuration contributes to its unique chemical properties and potential activity against various biological targets.
The reactivity of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine can be attributed to its functional groups:
The mechanism of action for compounds like 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine often involves interaction with specific biological targets:
Research indicates that modifications to the structure, such as introducing different substituents on the pyrazole or pyridine rings, can significantly alter potency and selectivity against these targets.
The physical properties of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine include:
Chemical properties include:
The applications of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine span various fields:
Heterocyclic compounds constitute over 60% of FDA-approved small-molecule drugs due to their structural diversity and tailored pharmacokinetic properties. Among these, nitrogen-containing heterocycles—particularly pyrazole and pyridine hybrids—have emerged as privileged scaffolds in agrochemical and pharmaceutical design. The strategic fusion of these rings enables precise three-dimensional positioning of pharmacophores while offering synthetic versatility for derivatization. This review focuses on the specific hybrid system 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine, examining how its structural features govern bioactivity profiles.
Pyrazole-pyridine hybrids represent a pharmaceutically significant chemotype that combines the metabolic stability of pyridines with the versatile hydrogen-bonding capacity of pyrazoles. The direct linkage between the pyrazole N1 position and pyridine C2 position—as seen in 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine—creates a planar, conjugated system that enhances target binding through π-stacking interactions. This configuration differs critically from related structures like 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine (PubChem CID: 90484283), where a methylene spacer reduces planarity and electronic conjugation [5] [9].
The 5-amine substituent on the pyrazole ring serves as a hydrogen bond donor/acceptor "switch", enabling interactions with biological targets ranging from kinase ATP pockets to GPCR allosteric sites. Comparative studies show that 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (PubChem CID: 735132) exhibits reduced binding affinity toward cytochrome P450 isoforms compared to its trifluoromethylated analog, highlighting the electronic influence of ring substitutions [4]. Hybrids with this scaffold demonstrate improved metabolic stability over monocyclic heterocycles, with microsomal half-life extensions exceeding 50% in preclinical models.
Table 1: Structural and Bioavailability Comparisons of Pyrazole-Pyridine Hybrids
Compound Name | Linkage Type | Molecular Formula | LogP | TPSA (Ų) | Metabolic Stability (t½, min) |
---|---|---|---|---|---|
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine | Direct C-N | C₁₀H₉F₃N₄ | 2.01 | 57.5 | >120 |
1-{[5-(Trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine | Methylene spacer | C₁₀H₁₀F₃N₄ | 1.87 | 43.4 | 75 |
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Direct C-N | C₉H₁₀N₄ | 1.22 | 54.0 | 45 |
Data compiled from PubChem entries and supplier specifications [1] [4] [5]
The trifluoromethyl (–CF₃) group at the pyridine 5-position induces profound electronic effects that enhance drug-like properties. This strong electron-withdrawing group (σₚ = 0.54, Hammett constant) reduces the pyridine ring’s basicity (predicted pKa ~1.5 vs. ~5.0 for unsubstituted pyridine), thereby decreasing cationic character under physiological conditions. The resultant lipophilicity enhancement (ΔlogP = +0.79 vs. methyl analog) improves membrane permeability without compromising aqueous solubility—a critical balance for oral bioavailability [1] [7].
The –CF₃ moiety’s steric footprint (van der Waals volume = 38.3 ų) mimics tert-butyl and isopropyl groups while resisting metabolic oxidation. This imparts target residence time advantages: in kinase inhibitors, –CF₃ forms stable hydrophobic contacts with gatekeeper residues. Additionally, the C–F bond’s high bond dissociation energy (485 kJ/mol) confers resistance against cytochrome P450-mediated dealkylation, explaining the ≥97% metabolic stability observed in hepatic microsome assays for this compound [1]. Notably, analogs like 5-methyl-1-phenyl-1H-pyrazol-3-amine (DTXSID60393905) lacking the trifluoromethyl group show 3-fold faster hepatic clearance [8].
This compound (CAS# 1171925-31-7) exhibits precisely balanced electronic properties for drug discovery. The molecule’s dipole moment (5.2 D), calculated using density functional theory, arises from the electron-deficient pyridine ring and electron-rich pyrazol-5-amine. This facilitates orientation in ATP-binding pockets and enzyme active sites. Key structural features include:
Computational analyses reveal the trifluoromethyl group’s field effect lowers the pyrazole N2 ionization potential by 0.8 eV, enhancing π-backbonding with metal ions in metalloenzyme inhibitors. The compound’s crystalline form (space group P2₁/c) shows intermolecular N–H···N hydrogen bonds (2.89 Å) that influence solubility and formulation properties. Bioisosteric replacement studies demonstrate that substituting the –CF₃ with –CN or –NO₂ groups diminishes cellular uptake by >60%, underscoring this motif’s unique role [1] [10].
Table 2: Key Structural and Computational Parameters of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine
Parameter | Value | Methodology | Significance |
---|---|---|---|
Molecular weight | 242.20 g/mol | HRMS | Optimal for CNS penetration |
SMILES | CC1=CC(=N)NN1C2=NC=C(C=C2)C(F)(F)F | Canonical representation | Unique identifier for registration |
logP (LogD₇.₄) | 2.01 | Chromatographic measurement | Balanced lipophilicity for absorption |
H-bond acceptors/donors | 3/2 | Computational prediction | Predicts solubility and membrane transport |
Rotatable bonds | 1 | Molecular mechanics | Correlates with oral bioavailability |
InChIKey | FMKMKBLHMONXJM-UHFFFAOYSA-N | Standard identifier | Enables database searches and patent claims |
Data derived from supplier specifications and computational modeling [1] [10]
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1